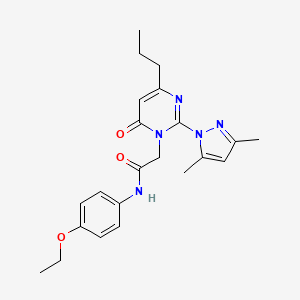

![molecular formula C21H23N5O5 B2520896 Ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate CAS No. 896596-63-7](/img/structure/B2520896.png)

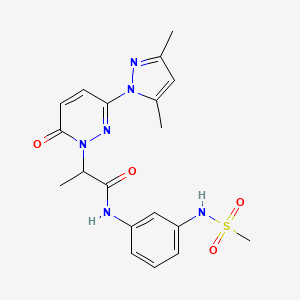

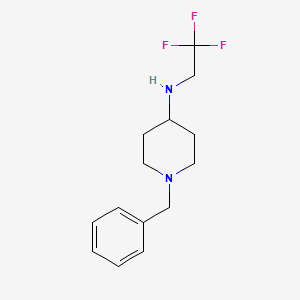

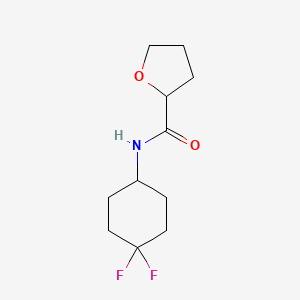

Ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate is a useful research compound. Its molecular formula is C21H23N5O5 and its molecular weight is 425.445. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Regiospecific Deoxygenation: Ethyl 4-hydroxy-2-methyl-benzoate and related derivatives have been synthesized through regiospecific deoxygenation of resorcylate esters. These processes are crucial in the synthesis of hydroxybenzoates from β-resorcylic ester derivatives, demonstrating the compound's utility in organic synthesis and chemical transformations (Bartlett et al., 1983).

Biological and Medicinal Chemistry

- Biotransformation Products Identification: Research into the biotransformation of UV filters like 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) has identified metabolites and developed methodologies for their detection in human urine. This study provides insights into the metabolic pathways and potential biological activities of related compounds, emphasizing the significance of understanding their transformation products (León et al., 2009).

Environmental and Analytical Chemistry

- Synthesis of Heteroarotinoids: Ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoate and its derivatives have shown activity in assays compared to standard trans-retinoic acid, highlighting their potential in environmental chemistry and as analytical standards for chemical analysis (Sunthankar et al., 1990).

Green Chemistry Applications

- Eco-Friendly Synthesis: The application of green chemistry methodologies for the synthesis of aromatic esters, including hydroxybenzoates, emphasizes the importance of environmentally friendly approaches in chemical synthesis. These methods offer improvements and simplifications over traditional procedures, contributing to sustainable development in cosmetic science (Villa et al., 2005).

Phytochemical Research

- Isolation from Natural Sources: Ethyl 4-hydroxy-3,5-dimethoxy-benzoate has been isolated from Scutellaria barbata, a plant used in traditional medicine. This discovery underscores the compound's relevance in phytochemical research and the exploration of natural products for potential therapeutic applications (Wang et al., 2011).

Material Science

- Polymer Chemistry: Research into N-heterocyclic carbene-induced zwitterionic ring-opening polymerization highlights the compound's utility in the synthesis of poly(ethylene oxide)s and block copolymers. This application demonstrates its importance in the development of new polymeric materials with potential industrial applications (Raynaud et al., 2009).

Mécanisme D'action

Target of action

Imidazole and indole derivatives have been found to bind with high affinity to multiple receptors . They are key components in many important synthetic drug molecules .

Mode of action

The exact mode of action would depend on the specific targets of the compound. Generally, these compounds interact with their targets, causing changes in the function of the target proteins .

Biochemical pathways

Imidazole and indole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities . The specific pathways affected would depend on the targets of the compound.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Imidazole and indole derivatives, being highly soluble in water and other polar solvents , are likely to have good bioavailability.

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Imidazole and indole derivatives have been reported to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Imidazole and indole derivatives, being amphoteric in nature , can show both acidic and basic properties, which might influence their action in different environments.

Propriétés

IUPAC Name |

ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O5/c1-4-31-19(29)14-6-8-15(9-7-14)26-13(2)12-25-16-17(22-20(25)26)23(3)21(30)24(18(16)28)10-5-11-27/h6-9,12,27H,4-5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJNMNODUMKPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2520825.png)

![3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2520826.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2520829.png)

![N-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2520831.png)